L-homoserine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

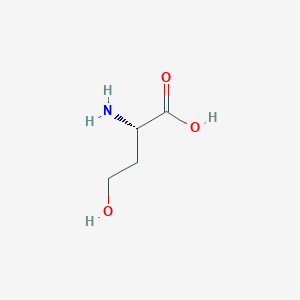

(2S)-2-amino-4-hydroxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-3(1-2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKAUYVFTDYCKQA-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CO)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075159 |

Source

|

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000.0 mg/mL |

Source

|

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

672-15-1 |

Source

|

| Record name | L-Homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Homoserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-homoserine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KA95X0IVO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

203 °C |

Source

|

| Record name | L-Homoserine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Homoserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000719 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Homoserine: A Comprehensive Technical Guide on its Discovery and Historical Context

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

L-homoserine, a non-proteinogenic α-amino acid, occupies a critical nexus in cellular metabolism, serving as a key intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine.[1] While first brought into existence through chemical synthesis in the early 20th century, its subsequent discovery as a natural product unveiled its fundamental role in the biosphere. This technical guide provides an in-depth exploration of the discovery of this compound, placing it within its historical scientific context. It details the seminal experiments that led to its isolation and identification from natural sources, presents its core biosynthetic pathway, and offers a glimpse into the analytical techniques of the era that made its discovery possible. This document is intended to serve as a valuable resource for researchers in metabolic engineering, drug discovery, and biochemistry, providing a foundational understanding of this important biomolecule.

Discovery and Historical Context

Initial Chemical Synthesis

The first documented appearance of homoserine was not in a biological context, but rather through chemical synthesis. In 1907, German chemists Emil Fischer and F. Blumenthal successfully synthesized the molecule, which they named this compound (l-hydroxybutyric acid).[2] This achievement occurred during a "golden age" of amino acid research, a period marked by the isolation and characterization of many of the fundamental building blocks of proteins. The primary method for obtaining amino acids at the time was through the hydrolysis of proteins.[3] Fischer's work was pivotal in understanding the nature of proteins as polypeptides, and his ability to synthesize novel amino acids like homoserine was a testament to the growing prowess of organic chemistry in elucidating the structures of biological molecules.

First Isolation from a Natural Source

While its chemical structure was known, this compound's role as a naturally occurring metabolite remained undiscovered for several decades. The breakthrough came in the mid-20th century with the advent of a revolutionary analytical technique: paper chromatography. Developed by Archer Martin and Richard Synge in 1944, this method provided a powerful tool for separating and identifying small molecules like amino acids from complex biological extracts.

The first identification of this compound in a biological system is credited to the work on pea seedlings (Pisum sativum). In 1953, two independent research groups published findings on the presence of homoserine in this plant. A paper in Biochimica et Biophysica Acta and another in Acta Chemica Scandinavica detailed the formation of homoserine in germinating pea seeds.[3] Later work, such as the 1969 paper by Grobbelaar and Steward in Phytochemistry, further solidified these findings, describing the isolation and identification of L(-)-homoserine from Pisum sativum.[3] These discoveries were significant as they established this compound as a natural product and hinted at its metabolic importance.

This compound Biosynthesis

This compound is a key intermediate in the aspartate metabolic pathway, which is responsible for the synthesis of several essential amino acids in bacteria and plants.[1][4] The biosynthesis of this compound from L-aspartate involves a three-step enzymatic conversion.

The pathway begins with the phosphorylation of L-aspartate to form aspartyl-β-phosphate, a reaction catalyzed by aspartate kinase . In many bacteria, including E. coli, there are multiple isozymes of aspartate kinase that are subject to feedback inhibition by the downstream amino acid products, thus regulating the flux through this pathway.

Next, aspartyl-β-phosphate is reduced to L-aspartate-β-semialdehyde by the enzyme aspartate-semialdehyde dehydrogenase . This reaction requires the reducing equivalent NADPH.

Finally, L-aspartate-β-semialdehyde is further reduced to this compound by the enzyme homoserine dehydrogenase , which also utilizes NADPH as a cofactor.[1][4] From this compound, the pathway branches to the synthesis of threonine and methionine.

Experimental Protocols of the Discovery Era

Extraction of Free Amino Acids from Pisum sativum

-

Sample Preparation: Germinating pea seedlings would be harvested and immediately processed to prevent enzymatic degradation of free amino acids.

-

Homogenization: The plant material would be homogenized in a solvent such as 80% ethanol (B145695) to precipitate proteins and other macromolecules while solubilizing small molecules like amino acids.

-

Clarification: The homogenate would be centrifuged or filtered to remove the precipitated material, yielding a clear extract containing the free amino acid pool.

-

Concentration: The extract would then be concentrated, often under reduced pressure, to increase the concentration of the amino acids for subsequent analysis.

Separation and Identification by Paper Chromatography

-

Spotting: A small, concentrated spot of the pea seedling extract would be applied to a sheet of filter paper (e.g., Whatman No. 1) a short distance from the bottom edge.

-

Development: The paper would be placed in a sealed chromatography chamber containing a solvent system. For amino acid separation, a common solvent system was a mixture of n-butanol, acetic acid, and water. The solvent would move up the paper by capillary action, separating the amino acids based on their differential partitioning between the stationary phase (the cellulose (B213188) of the paper) and the mobile phase (the solvent).

-

Visualization: After the solvent front had migrated a sufficient distance, the paper would be removed from the chamber and dried. Since amino acids are colorless, a visualizing agent would be applied. Ninhydrin was a common reagent used, which reacts with most amino acids upon heating to produce a characteristic purple color.

-

Identification: The position of the unknown amino acid spot (this compound) would be compared to the positions of known amino acid standards run on the same chromatogram. The retention factor (Rf value), the ratio of the distance traveled by the amino acid to the distance traveled by the solvent front, would be calculated and used for identification. For further confirmation, two-dimensional chromatography, using two different solvent systems in perpendicular directions, would be employed to achieve better separation.

Quantitative Analysis

While early paper chromatography was primarily qualitative, methods for quantitative analysis were also developed. This often involved cutting out the amino acid spots from the chromatogram, eluting the colored compound, and measuring its absorbance with a spectrophotometer. The concentration could then be determined by comparing the absorbance to a standard curve generated with known amounts of the amino acid.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₉NO₃ |

| Molar Mass | 119.12 g/mol |

| IUPAC Name | (2S)-2-amino-4-hydroxybutanoic acid |

| Melting Point | 203 °C (decomposes) |

| CAS Number | 672-15-1 |

Data sourced from PubChem CID 12647.

Visualizations

References

An In-depth Technical Guide to the Biochemical Properties of L-Homoserine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Homoserine, a non-proteinogenic α-amino acid, holds a pivotal position in the metabolic landscape of bacteria, plants, and fungi. While not incorporated into proteins, it serves as a crucial intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine.[1][2] Its metabolic significance, coupled with its role as a precursor for various commercially valuable compounds, has made this compound a subject of intense research in the fields of metabolic engineering, synthetic biology, and drug development.[1][2] This technical guide provides a comprehensive overview of the core biochemical properties of this compound, including its synthesis, degradation, and involvement in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and application.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₄H₉NO₃ and a molecular weight of 119.12 g/mol .[3] It is highly soluble in water and exists as a zwitterion at physiological pH. Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₉NO₃ | [3] |

| Molecular Weight | 119.12 g/mol | [3] |

| CAS Number | 672-15-1 | [2] |

| Melting Point | 203 °C (decomposes) | [2][4] |

| Solubility in Water | 1000 g/L at 30 °C | [4] |

| pKa₁ (α-carboxyl) | 2.71 (at 25 °C) | [5] |

| pKa₂ (α-amino) | 9.74 (at 25 °C) | [5] |

| Optical Rotation [α]D²⁰ | -5.5 to -8.0° (in water) | [3] |

Biosynthesis of this compound

The primary route for this compound biosynthesis begins with the amino acid L-aspartate. In microorganisms like Escherichia coli, this pathway involves a series of enzymatic reactions that are tightly regulated.[6]

The biosynthesis of this compound from L-aspartate proceeds through three key enzymatic steps:

-

Phosphorylation of L-aspartate: Aspartate kinase (AK) catalyzes the ATP-dependent phosphorylation of L-aspartate to form β-aspartyl-phosphate. E. coli possesses three isozymes of aspartate kinase (AKI, AKII, and AKIII), each subject to feedback inhibition by different downstream amino acids (threonine, methionine, and lysine, respectively).[7]

-

Reduction of β-aspartyl-phosphate: Aspartate-semialdehyde dehydrogenase (ASAD) reduces β-aspartyl-phosphate to L-aspartate-β-semialdehyde, utilizing NADPH as a cofactor.[6]

-

Reduction of L-aspartate-β-semialdehyde: Homoserine dehydrogenase (HSD) catalyzes the final step, the reduction of L-aspartate-β-semialdehyde to this compound, also using NADPH.[6][8]

Degradation of this compound

This compound serves as a branch-point intermediate for the synthesis of L-threonine and L-methionine. These pathways represent the primary routes of its degradation or further metabolism.

-

Conversion to O-phospho-L-homoserine: Homoserine kinase catalyzes the phosphorylation of this compound to O-phospho-L-homoserine, a precursor for L-threonine synthesis.[9][10]

-

Conversion to O-succinyl-L-homoserine: Homoserine O-succinyltransferase catalyzes the succinylation of this compound to form O-succinyl-L-homoserine, which is a key step in the L-methionine biosynthesis pathway.[1][11]

References

- 1. uniprot.org [uniprot.org]

- 2. Homoserine - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C4H9NO3 | CID 12647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0000719) [hmdb.ca]

- 6. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aspartate kinase - Wikipedia [en.wikipedia.org]

- 8. Homoserine dehydrogenase-I (Escherichia coli): action of monovalent ions on catalysis and substrate association-dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homoserine Kinase from Escherichia coli K-12: Properties, Inhibition by l-Threonine, and Regulation of Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

The Central Role of L-Homoserine in Cellular Metabolism: A Technical Guide for Researchers

Introduction

L-Homoserine, a non-proteinogenic α-amino acid, occupies a critical nexus in the metabolic landscape of bacteria, yeast, and plants.[1][2] As a key intermediate in the aspartate metabolic pathway, it serves as the direct precursor for the biosynthesis of essential amino acids, including threonine, methionine, and isoleucine.[1][3] Beyond its fundamental role in primary metabolism, this compound is the structural backbone of N-acythis compound lactones (AHLs), pivotal signaling molecules that govern quorum sensing in Gram-negative bacteria.[4] This multifaceted involvement makes this compound and its associated pathways compelling targets for metabolic engineering, synthetic biology, and the development of novel therapeutics.[1] This guide provides an in-depth exploration of this compound's role in cellular processes, detailing its biosynthesis, regulation, and applications, with a focus on quantitative data and experimental methodologies for the scientific and drug development communities.

Biosynthesis and Catabolism of this compound

The metabolic journey to and from this compound is a tightly regulated and highly interconnected segment of the aspartate family pathway.

Biosynthesis from L-Aspartate

This compound is synthesized from the precursor L-aspartate through a conserved three-step enzymatic pathway, primarily studied in model organisms like Escherichia coli.[2][5]

-

Phosphorylation of L-Aspartate: The pathway initiates with the phosphorylation of L-aspartate to form β-aspartyl-phosphate. This reaction is catalyzed by Aspartate Kinase (AK) . In E. coli, there are three distinct AK isozymes (AKI, AKII, AKIII), encoded by the genes thrA, metL, and lysC, respectively.[2][6] This multiplicity of enzymes is a key regulatory feature.

-

Reduction to a Semialdehyde: Next, β-aspartyl-phosphate is reduced to L-aspartate-β-semialdehyde. This NADPH-dependent reaction is carried out by Aspartate-semialdehyde Dehydrogenase (ASD) , encoded by the asd gene.[5][7]

-

Final Reduction to this compound: The final step is the reduction of L-aspartate-β-semialdehyde to this compound, another NADPH-dependent reaction catalyzed by Homoserine Dehydrogenase (HDH) .[3][8] In E. coli, two of the aspartate kinase enzymes, AKI (thrA) and AKII (metL), are bifunctional and also possess HDH activity.[5][6]

Metabolic Fates of this compound

This compound stands at a crucial metabolic branch point, leading to several essential amino acids.

-

Threonine Synthesis: this compound is phosphorylated by Homoserine Kinase (encoded by thrB) to form O-phospho-L-homoserine.[3][9] This intermediate is then converted into L-threonine by Threonine Synthase (encoded by thrC).[5]

-

Methionine Synthesis: In the canonical pathway, this compound is acylated by Homoserine O-succinyltransferase (encoded by metA) to produce O-succinyl-L-homoserine, a precursor for L-methionine synthesis.[3][5] A novel pathway has also been discovered in Streptomyces where O-phospho-L-homoserine is diverted from the threonine pathway to synthesize methionine.[10]

-

Lysine Pathway Competition: The precursor L-aspartate-β-semialdehyde is also a branch point. It can be diverted to the L-lysine biosynthesis pathway, beginning with the enzyme diaminopimelate decarboxylase (lysA).[5][7] This represents a major competitive flux that must be managed in metabolic engineering efforts.

Regulation of this compound Metabolism

To maintain metabolic homeostasis, the flux through the aspartate pathway is meticulously controlled at both the enzymatic and transcriptional levels.

Allosteric Feedback Inhibition

The primary control mechanism is feedback inhibition, where the final products of the pathway allosterically inhibit the initial enzymes.[5][8]

-

L-Threonine is a potent inhibitor of Aspartate Kinase I (thrA) and Homoserine Dehydrogenase I (thrA).[3][5]

-

L-Lysine specifically inhibits Aspartate Kinase III (lysC).[5][6]

-

L-Methionine levels regulate the expression of Aspartate Kinase II (metL) via the MetJ repressor.[6]

-

This compound itself can inhibit aspartate kinase and glutamate (B1630785) dehydrogenase.[3]

This complex regulation allows the cell to finely tune the production of each amino acid based on its immediate needs.

Transcriptional Regulation

In addition to enzymatic control, the genes involved are also regulated at the transcriptional level. For instance, the thrLABC operon in E. coli, which includes the genes for aspartate kinase I, homoserine dehydrogenase I, homoserine kinase, and threonine synthase, is subject to attenuation controlled by L-threonine levels.[5]

Role in Cellular Signaling: Quorum Sensing

In many Gram-negative bacteria, this compound is a key component of N-acythis compound lactone (AHL) signaling molecules used in quorum sensing.[11][12] This cell-to-cell communication system allows bacteria to monitor their population density and coordinate collective behaviors, such as biofilm formation and virulence factor expression.[13]

-

Synthesis: AHLs are synthesized by LuxI-family synthases, which catalyze the ligation of an acyl group (from an acyl-acyl carrier protein) to the amine group of S-adenosyl-L-methionine (SAM), followed by lactonization, which forms the homoserine lactone ring.[14]

-

Mechanism: As the bacterial population grows, AHLs accumulate in the environment.[11] Upon reaching a threshold concentration, they diffuse back into the cells and bind to their cognate LuxR-family transcriptional regulators. This complex then activates or represses the expression of target genes.[11][15]

Applications in Biotechnology and Drug Development

The central metabolic position of this compound makes it a valuable target for industrial and therapeutic applications.

Metabolic Engineering for this compound Production

Microbial fermentation is an environmentally friendly approach to produce this compound, which serves as a precursor for valuable chemicals like 1,4-butanediol (B3395766) and the herbicide L-phosphinothricin.[7][16] Key metabolic engineering strategies in E. coli include:

-

Blocking Competing Pathways: Deleting genes like thrB (threonine synthesis), metA (methionine synthesis), and lysA (lysine synthesis) redirects metabolic flux towards this compound accumulation.[7][17]

-

Eliminating Feedback Inhibition: Introducing point mutations in the thrA and lysC genes renders the corresponding aspartate kinases insensitive to feedback inhibition by threonine and lysine.[6]

-

Overexpression of Key Enzymes: Increasing the expression of crucial enzymes like feedback-resistant aspartate kinase (thrAfbr) and aspartate-semialdehyde dehydrogenase (asd) enhances the carbon flux into the pathway.[6][7]

-

Enhancing Precursor Supply: Engineering central carbon metabolism to increase the pool of precursors like oxaloacetate and the cofactor NADPH is critical for high-yield production.[5][7]

| Strain Engineering Strategy | Host Organism | This compound Titer (g/L) | Yield | Reference |

| Knockout of metA, thrB, lysA; modified transporter; overexpressed metL | E. coli W3110 | 39.54 | 0.29 g/g glucose | [7] |

| Multi-step engineering including CRISPRi-based gene repression | E. coli W3110 | 8.54 | 0.33 g/g glucose | [17] |

| Fed-batch fermentation of rationally designed strain | E. coli W3110 | 37.57 | 0.31 g/g glucose | [17] |

| Balancing AspC/AspA pathways, cofactor reinforcement, two-stage DO control | E. coli | 125.07 | 0.62 g/g glucose | [18] |

| Promoter engineering and hok/sok plasmid stability system | E. coli W3110 | 44.4 | Not Specified | [19] |

Table 1: Examples of Engineered Strains for this compound Production

Drug Development Target

-

Quorum Sensing Inhibition (QSI): Since quorum sensing controls virulence in many pathogens like Pseudomonas aeruginosa, developing this compound lactone analogs that act as antagonists to LuxR receptors is a promising anti-virulence strategy.[15][20] This approach aims to disarm pathogens without killing them, potentially reducing the selective pressure for antibiotic resistance.[20]

-

Peptide-Based Therapeutics: Incorporating this compound analogs, particularly D-isomers, into peptide sequences can significantly enhance their stability against enzymatic degradation by proteases.[21] This strategy can improve the plasma half-life and bioavailability of therapeutic peptides.[21]

-

Novel Antibiotics: The metabolic pathways involving this compound are essential for many bacteria but absent in humans, making the pathway's enzymes attractive targets for novel antibiotics.[1][8]

Key Experimental Protocols

General Workflow for Metabolic Engineering of E. coli

The development of high-yield this compound production strains typically follows a systematic workflow involving genetic manipulation, cultivation, and analysis.

Protocol for Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying amino acids like this compound in fermentation broth.

-

Objective: To determine the concentration of this compound in a liquid sample.

-

Methodology:

-

Sample Preparation: Centrifuge the cell culture to pellet the cells. Collect the supernatant. If necessary, dilute the supernatant with ultrapure water to bring the concentration within the linear range of the standard curve. Filter the sample through a 0.22 µm syringe filter.

-

Derivatization (Pre-column): Mix the sample with a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) according to the manufacturer's protocol. This step attaches a chromophore or fluorophore to the amino acid, enabling detection.

-

HPLC Analysis:

-

Column: Use a reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of two solvents is typically used, for example, Solvent A (acetate buffer) and Solvent B (acetonitrile or methanol). The gradient is programmed to separate the different amino acids.

-

Detection: Use a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent.

-

-

Quantification: Prepare a standard curve using known concentrations of pure this compound. Compare the peak area of the sample to the standard curve to determine the concentration.

-

Protocol: In Vitro Serum Stability Assay for Peptide Analogs

This assay is crucial for evaluating the therapeutic potential of peptides containing this compound analogs.[21]

-

Objective: To measure the half-life of a peptide in the presence of serum proteases.

-

Methodology:

-

Incubation: Incubate a known concentration of the test peptide (e.g., containing a D-homoserine analog) in human or animal serum (e.g., 25-50% in a buffered solution like PBS) at 37°C.[21]

-

Time-Course Sampling: Withdraw aliquots from the incubation mixture at specific time points (e.g., 0, 15, 30, 60, 120, 240 minutes).[21]

-

Reaction Quenching: Immediately stop enzymatic degradation in each aliquot by adding a quenching agent, such as trichloroacetic acid (TCA), or by rapid heating. This precipitates the serum proteins.[21]

-

Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant using HPLC or LC-MS to quantify the amount of intact peptide remaining.

-

Half-Life Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the peptide's half-life (t1/2) in serum.

-

Conclusion

This compound is far more than a simple metabolic intermediate; it is a linchpin in amino acid biosynthesis, a key player in bacterial communication, and a versatile platform for biotechnological innovation. A thorough understanding of its synthesis, regulation, and diverse cellular roles is essential for researchers in metabolic engineering, microbiology, and drug discovery. The continued exploration of the pathways surrounding this compound promises to unlock new strategies for producing valuable bio-based chemicals and developing next-generation therapeutics to combat infectious diseases.

References

- 1. This compound Manufacturing and Export [anethole-dragosantol.com]

- 2. Frontiers | Toxic effect and inability of this compound to be a nitrogen source for growth of Escherichia coli resolved by a combination of in vivo evolution engineering and omics analyses [frontiersin.org]

- 3. Homoserine - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Metabolic engineering strategies for this compound production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic Engineering of Escherichia coli for the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. mdpi.com [mdpi.com]

- 12. Acythis compound Lactone Quorum Sensing in Bacteria [jmicrobiol.or.kr]

- 13. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 16. Multiplex Design of the Metabolic Network for Production of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Engineering Escherichia coli for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. jstage.jst.go.jp [jstage.jst.go.jp]

- 21. benchchem.com [benchchem.com]

The Unseen Regulator: A Technical Guide to L-Homoserine's Natural Occurrence in Plants

For Immediate Release

[City, State] – December 18, 2025 – In the intricate biochemical landscape of plants, the non-proteinogenic amino acid L-homoserine emerges as a pivotal, albeit often overlooked, metabolite. While not incorporated into proteins, this compound is a central intermediate in the biosynthesis of essential amino acids and a key player in plant-microbe interactions. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, its biosynthesis, and its multifaceted roles, tailored for researchers, scientists, and drug development professionals.

Quantitative Overview of this compound in Plant Tissues

This compound is ubiquitously present in the plant kingdom, acting as a crucial branch-point intermediate in the aspartate-derived pathway for the synthesis of threonine, isoleucine, and methionine.[1] Its concentration, however, can vary significantly depending on the plant species, developmental stage, and tissue type. Leguminous plants, particularly in their seedling stage, are known to accumulate notable amounts of this compound.

Table 1: Free Amino Acid Profile in Pea (Pisum sativum) Seedlings

| Amino Acid | Concentration (mg/g DW) in Sprouts |

| This compound | 28.1 |

| Asparagine | 6.01 |

| Alanine | Increased in deformed sprouts |

| Glutamic Acid | Increased in deformed sprouts |

| Glutamine | Increased in deformed sprouts |

| Proline | Increased in deformed sprouts |

| γ-aminobutyric acid (GABA) | Increased in deformed sprouts |

| Data compiled from a study on pea seedlings, highlighting this compound as the dominant free amino acid. |

Table 2: Free Amino Acid Concentrations in Arabidopsis thaliana Leaves (µmol/g FW)

| Amino Acid | Concentration in Control Plants |

| Alanine | ~1.5 |

| Asparagine | ~0.8 |

| Aspartic acid | ~2.0 |

| Glutamic acid | ~2.5 |

| Glutamine | ~4.0 |

| Glycine | ~0.5 |

| Isoleucine | ~0.2 |

| Leucine | ~0.3 |

| Lysine | ~0.2 |

| Phenylalanine | ~0.2 |

| Proline | ~1.0 |

| Serine | ~1.5 |

| Threonine | ~0.5 |

| Tyrosine | ~0.1 |

| Valine | ~0.4 |

| This table provides a general overview of free amino acid concentrations in a model plant species. While specific data for this compound was not provided in this particular dataset, its presence as a metabolic intermediate is well-established. |

Biosynthesis and Metabolic Significance

This compound is synthesized from aspartate through a series of enzymatic reactions within the plastids. This pathway is fundamental for the production of essential amino acids.

Role in Plant-Microbe Interactions

Plants can perceive and respond to N-acyl-L-homoserine lactones (AHLs), which are quorum-sensing molecules used by Gram-negative bacteria for cell-to-cell communication. Interestingly, plants possess enzymes, such as fatty acid amide hydrolases (FAAH), that can degrade AHLs, releasing this compound. The accumulation of this compound can then trigger downstream physiological responses in the plant, including alterations in growth and defense pathways.

Experimental Protocols

Extraction of Free Amino Acids from Plant Tissues

This protocol outlines a general method for the extraction of free amino acids from plant material.

Materials:

-

Fresh plant tissue (e.g., leaves, roots, seedlings)

-

Liquid nitrogen

-

Mortar and pestle, pre-chilled

-

Extraction buffer: 80% (v/v) ethanol (B145695)

-

Microcentrifuge tubes

-

Centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer a known weight of the frozen powder (e.g., 100 mg) to a pre-weighed microcentrifuge tube.

-

Add 1 mL of ice-cold 80% ethanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture on ice for 30 minutes, with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the free amino acids, to a new microcentrifuge tube.

-

The supernatant can be directly used for derivatization and analysis or stored at -80°C.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common pre-column derivatization method using phenylisothiocyanate (PITC) for the analysis of amino acids by reverse-phase HPLC.

Materials:

-

Amino acid extract (from section 4.1)

-

Phenylisothiocyanate (PITC) derivatization reagent

-

Triethylamine (TEA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Amino acid standard mixture

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Derivatization:

-

Dry down a known volume of the amino acid extract under vacuum.

-

Redissolve the residue in a coupling buffer (e.g., ethanol:water:TEA, 2:2:1, v/v/v).

-

Add the PITC reagent (e.g., ethanol:water:TEA:PITC, 7:1:1:1, v/v/v/v) and incubate at room temperature for 20 minutes.

-

Dry the sample under vacuum to remove excess reagents.

-

-

HPLC Analysis:

-

Reconstitute the derivatized sample in the mobile phase starting condition.

-

Inject the sample onto a C18 reverse-phase column.

-

Separate the PITC-derivatized amino acids using a gradient of a polar solvent (e.g., aqueous acetate (B1210297) buffer) and a non-polar solvent (e.g., acetonitrile).

-

Detect the separated amino acids at 254 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of an amino acid standard mixture.

-

Quantify the concentration of this compound and other amino acids in the plant extract by comparing their peak areas to the standard curve.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of amino acids by GC-MS after derivatization to make them volatile.

Materials:

-

Amino acid extract (from section 4.1)

-

Internal standard (e.g., norvaline)

-

Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation:

-

Add a known amount of internal standard to a measured volume of the amino acid extract.

-

Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.

-

-

Derivatization:

-

Add pyridine to the dried sample to dissolve the amino acids.

-

Add the derivatization reagent (MTBSTFA) and heat the mixture (e.g., at 70°C for 30 minutes) to form tert-butyldimethylsilyl (TBDMS) derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Separate the derivatized amino acids on a capillary column (e.g., DB-5ms) using a temperature gradient.

-

Detect and identify the compounds based on their mass spectra and retention times.

-

-

Quantification:

-

Create a calibration curve using standard solutions of amino acids and the internal standard.

-

Quantify the amount of each amino acid by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

This compound stands as a critical metabolite in plant biochemistry, with its roles extending from being a cornerstone in essential amino acid synthesis to a signaling molecule in the complex dialogue between plants and microbes. Understanding its natural occurrence and the pathways it governs is essential for researchers in plant science and can provide novel avenues for crop improvement and the development of new therapeutic agents. The methodologies outlined in this guide offer a robust framework for the accurate quantification and further investigation of this versatile amino acid.

References

Navigating the Metabolic Maze: A Technical Guide to the Regulation of L-Homoserine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoserine is a critical intermediate in the biosynthesis of the essential amino acids threonine, methionine, and isoleucine in bacteria, fungi, and plants. The intricate regulation of its biosynthetic pathway is a key determinant of cellular growth and survival, and a prime target for metabolic engineering and the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core regulatory mechanisms governing the this compound biosynthesis pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.

Core Regulatory Mechanisms: A Symphony of Feedback Inhibition and Gene Expression Control

The biosynthesis of this compound from L-aspartate is a multi-step enzymatic process that is tightly controlled at both the enzyme activity and gene expression levels. The primary mode of regulation is feedback inhibition, where the end-products of the pathway, particularly L-threonine, allosterically inhibit the activity of key enzymes. Transcriptional regulation, primarily through attenuation and repression, adds another layer of control, ensuring that the metabolic flux is finely tuned to the cell's needs.

Key Enzymes and Their Regulation

The conversion of L-aspartate to this compound involves three key enzymes:

-

Aspartate Kinase (AK): Catalyzes the first committed step, the phosphorylation of L-aspartate. In many bacteria, including Escherichia coli, there are multiple isoforms of AK, each subject to differential feedback inhibition by downstream amino acids.[1][2]

-

Aspartate-Semialdehyde Dehydrogenase (ASD): Catalyzes the reduction of β-aspartyl-phosphate to L-aspartate-β-semialdehyde. The synthesis of this enzyme is controlled by a multivalent repression mechanism.[3][4][5][6][7]

-

Homoserine Dehydrogenase (HDH): Catalyzes the final reduction of L-aspartate-β-semialdehyde to this compound. This enzyme is a major site of feedback inhibition by L-threonine.[8][9]

The following diagram illustrates the core this compound biosynthesis pathway and its primary regulatory feedback loops.

Quantitative Data on Enzyme Regulation

Understanding the quantitative aspects of enzyme inhibition is crucial for predictive modeling and metabolic engineering efforts. The following tables summarize key kinetic and inhibition parameters for the regulatory enzymes in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Aspartate Kinase (AK) | Corynebacterium pekinense | L-Aspartate | 4.56 | 96.07 U/mg·s⁻¹ | [10] |

| Aspartate Kinase (AK) | Thermotoga maritima | L-Aspartate | 4.66 | 103 | [11] |

| Homoserine Dehydrogenase (HDH) | Thermotoga maritima | This compound | 1.81 | 66.5 | [11] |

| Homoserine Kinase (ThrB) | Escherichia coli | This compound | 0.15 | - | [12] |

Table 2: Inhibition Constants (Ki) and IC50 Values for Feedback Inhibition

| Enzyme | Organism | Inhibitor | Inhibition Type | Ki (mM) | IC50 (mM) | Reference(s) |

| Aspartate Kinase (AK) | Saccharomyces cerevisiae | L-Threonine | Feedback | - | 5.4 | [12] |

| Homoserine Dehydrogenase (HDH) | Escherichia coli | L-Threonine | Competitive | - | - | [9] |

| Homoserine Kinase (ThrB) | Corynebacterium glutamicum | L-Threonine | Competitive | 4.73 | - | [3] |

| Homoserine Kinase (ThrB mutant A20G) | Corynebacterium glutamicum | L-Threonine | Competitive | 25.22 | - | [3] |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific advancement. This section provides step-by-step methodologies for key experiments used to study the regulation of the this compound biosynthesis pathway.

Protocol 1: Aspartate Kinase (AK) Activity Assay (Coupled Spectrophotometric Assay)

This protocol is adapted from a method used for characterizing aspartate kinase from Corynebacterium pekinense.[10]

Principle: The activity of aspartate kinase is measured by coupling the production of ADP to the oxidation of NADH via pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.

Materials:

-

Assay Buffer: 100 mM HEPES (pH 8.0), 100 mM KCl.

-

Substrates: L-aspartate, ATP.

-

Coupling Enzymes: Pyruvate kinase (PK), Lactate dehydrogenase (LDH).

-

Coupling Substrates: Phosphoenolpyruvate (PEP), NADH.

-

Purified Aspartate Kinase enzyme or cell-free extract.

-

Spectrophotometer capable of reading at 340 nm.

-

96-well microplate or cuvettes.

Procedure:

-

Prepare the reaction mixture: In a microcentrifuge tube or a well of a microplate, prepare the following reaction mixture (final concentrations):

-

5 mM L-aspartate

-

5 mM ATP

-

1.5 mM Phosphoenolpyruvate (PEP)

-

0.3 mM NADH

-

2.5 units Pyruvate Kinase (PK)

-

2.5 units Lactate Dehydrogenase (LDH)

-

Assay Buffer to a final volume of 200 µL.

-

-

Pre-incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.

-

Initiate the reaction: Add a known amount of purified aspartate kinase or cell-free extract to the reaction mixture and mix gently.

-

Monitor absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate enzyme activity: The rate of NADH oxidation is proportional to the aspartate kinase activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

The following diagram illustrates the workflow for the coupled aspartate kinase activity assay.

Protocol 2: Homoserine Dehydrogenase (HDH) Activity Assay (Spectrophotometric Assay)

This protocol is based on the method described for the characterization of homoserine dehydrogenase from Bacillus subtilis.[13]

Principle: The activity of homoserine dehydrogenase is determined by monitoring the reduction of NADP⁺ to NADPH in the presence of the substrate this compound. The increase in absorbance at 340 nm due to the formation of NADPH is measured spectrophotometrically.

Materials:

-

Assay Buffer: 100 mM CHES (pH 9.5).

-

Substrate: this compound.

-

Cofactor: NADP⁺.

-

Purified Homoserine Dehydrogenase enzyme or cell-free extract.

-

Spectrophotometer capable of reading at 340 nm.

-

Cuvettes.

Procedure:

-

Prepare the reaction mixture: In a cuvette, prepare the following reaction mixture (final concentrations):

-

50 mM this compound

-

0.5 mM NADP⁺

-

Assay Buffer to a final volume of 1 mL.

-

-

Blank measurement: Measure the absorbance of the reaction mixture at 340 nm before adding the enzyme to obtain a blank reading.

-

Initiate the reaction: Add a known amount of purified homoserine dehydrogenase or cell-free extract to the cuvette and mix gently by inverting.

-

Monitor absorbance: Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Calculate enzyme activity: The rate of NADPH formation is proportional to the homoserine dehydrogenase activity. Calculate the activity using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Protocol 3: Quantification of this compound in Fermentation Broth by HPLC

This protocol outlines a general method for quantifying this compound in fermentation samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.[14][15]

Principle: this compound and other amino acids in the fermentation broth are derivatized with a reagent (e.g., diethyl ethoxymethylenemalonate - DEEMM) to make them detectable by UV or fluorescence detectors. The derivatized amino acids are then separated and quantified by reverse-phase HPLC.

Materials:

-

Fermentation broth sample.

-

Derivatization Reagent: 0.5% DEEMM in methanol.

-

Buffer: Boric acid buffer (pH 9.0).

-

Mobile Phase A: Methanol.

-

Mobile Phase B: 25 mM Ammonium acetate (B1210297) solution.

-

This compound standard.

-

HPLC system with a C18 column and a UV detector (250 nm).

-

Centrifuge and 0.22 µm syringe filters.

Procedure:

-

Sample Preparation:

-

Centrifuge the fermentation broth at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Derivatization:

-

In a microcentrifuge tube, mix 100 µL of the filtered supernatant with 350 µL of boric acid buffer and 150 µL of 0.5% DEEMM solution.

-

Incubate the mixture at 70°C for 2 hours.

-

Allow the mixture to cool to room temperature.

-

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample onto the C18 column.

-

Elute the compounds using a suitable gradient of Mobile Phase A and Mobile Phase B. A typical starting condition could be 40% Mobile Phase A and 60% Mobile Phase B.

-

Detect the derivatized amino acids at 250 nm.

-

-

Quantification:

-

Prepare a standard curve by derivatizing and analyzing known concentrations of this compound.

-

Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

-

The following diagram provides a visual representation of the HPLC quantification workflow.

Conclusion

The regulation of the this compound biosynthesis pathway is a complex and highly orchestrated process that is essential for cellular homeostasis. A thorough understanding of the key enzymes, their kinetic properties, and the mechanisms of feedback inhibition and gene expression control is paramount for researchers in academia and industry. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for those seeking to manipulate this pathway for biotechnological applications, such as the overproduction of valuable amino acids, or to develop novel therapeutic strategies targeting microbial metabolism. The continued exploration of this intricate regulatory network will undoubtedly unveil new opportunities for scientific innovation.

References

- 1. Regulatory protein-metabolite interactions – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. The initial step in the archaeal aspartate biosynthetic pathway catalyzed by a monofunctional aspartokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reduction of Feedback Inhibition in Homoserine Kinase (ThrB) of Corynebacterium glutamicum Enhances l-Threonine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Gene Expression in Escherichia coli in Response to Changes of Growth-Limiting Nutrient in Chemostat Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Nucleotide sequence of the asd gene of Escherichia coli: absence of a typical attenuation signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Homoserine dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Homoserine Dehydrogenase - Creative Biolabs [creative-biolabs.com]

- 10. Characterization of Aspartate Kinase from Corynebacterium pekinense and the Critical Site of Arg169 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular and Enzymatic Features of Homoserine Dehydrogenase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN111141856A - HPLC method for simultaneously detecting this compound and free amino acid in fermentation liquor - Google Patents [patents.google.com]

- 15. HPLC method for simultaneously detecting this compound and free amino acid in fermentation broth - Eureka | Patsnap [eureka.patsnap.com]

The Enzymatic Degradation of L-Homoserine: A Technical Guide for Researchers

Abstract

L-homoserine, a non-proteinogenic α-amino acid, serves as a critical metabolic intermediate in the biosynthesis of essential amino acids such as L-threonine, L-methionine, and L-isoleucine.[1][2] Consequently, the enzymatic degradation of this compound is a pivotal process in cellular metabolism, dictating the flux of carbon and nitrogen into these vital biosynthetic pathways. This technical guide provides an in-depth exploration of the enzymatic steps involved in the degradation of this compound, with a primary focus on the well-characterized pathways in prokaryotic and eukaryotic model organisms. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound metabolism, including quantitative enzymatic data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

The metabolic fate of this compound is primarily dictated by its conversion into other essential biomolecules rather than a complete catabolism for energy production. The principal degradation pathways involve the phosphorylation of this compound to initiate the biosynthesis of L-threonine, or its acylation to commence the synthesis of L-methionine.[2][3] While these are anabolic processes, from the perspective of this compound, they represent its degradation. This guide will detail the enzymes, kinetics, and regulatory mechanisms governing these transformations. Additionally, a less common direct catabolic route converting this compound to α-ketobutyrate will be discussed.

Core Degradation Pathways of this compound

The degradation of this compound is primarily channeled into two major biosynthetic routes: the threonine synthesis pathway and the methionine synthesis pathway. A third, more direct catabolic pathway has also been described.

Conversion to L-Threonine

The initial and committed step in the conversion of this compound to L-threonine is its phosphorylation, catalyzed by the enzyme homoserine kinase (HSK) , encoded by the thrB gene in Escherichia coli.[3][4] This enzyme transfers the γ-phosphate group from ATP to the hydroxyl group of this compound, yielding O-phospho-L-homoserine and ADP.[5]

-

Enzyme: Homoserine Kinase (EC 2.7.1.39)

-

Reaction: this compound + ATP → O-phospho-L-homoserine + ADP

The subsequent conversion of O-phospho-L-homoserine to L-threonine is catalyzed by threonine synthase.

Conversion to L-Methionine

The entry point for this compound into the methionine biosynthetic pathway involves the activation of its hydroxyl group through acylation. This is achieved by two main classes of enzymes depending on the organism.

In many bacteria, including E. coli, the first step is the succinylation of this compound, catalyzed by homoserine O-succinyltransferase (HST) , the product of the metA gene.[6][7] This enzyme transfers a succinyl group from succinyl-CoA to this compound, forming O-succinyl-L-homoserine.[7]

-

Enzyme: Homoserine O-succinyltransferase (EC 2.3.1.46)

-

Reaction: this compound + Succinyl-CoA → O-succinyl-L-homoserine + CoA

In fungi and some bacteria, the initial step is the acetylation of this compound, catalyzed by homoserine O-acetyltransferase (HAT) .[4][8] This enzyme utilizes acetyl-CoA as the acyl donor to produce O-acetyl-L-homoserine.[4]

-

Enzyme: Homoserine O-acetyltransferase (EC 2.3.1.31)

-

Reaction: this compound + Acetyl-CoA → O-acetyl-L-homoserine + CoA

Direct Catabolism to α-Ketobutyrate

A direct catabolic pathway for this compound has been reported, involving its conversion to α-ketobutyrate and ammonia. This reaction is catalyzed by a hydro-lyase.[9] This pathway allows for the entry of the carbon skeleton of this compound into central metabolism. α-Ketobutyrate is a degradation product of threonine and methionine and can be further metabolized to propionyl-CoA and subsequently succinyl-CoA.[10]

-

Enzyme: this compound hydro-lyase (deaminating)

-

Reaction: this compound → α-ketobutyrate + NH₃ + H₂O

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the primary this compound degradation pathways.

Table 1: Kinetic Parameters of Homoserine Kinase (thrB)

| Organism | Substrate | Km (mM) | Inhibitor | Ki (mM) | Optimal pH | Reference(s) |

| Escherichia coli | This compound | 0.15 | L-threonine | - | 7.8 | [3][11] |

| ATP | 0.2 | This compound (high conc.) | ~2 | [3] | ||

| D-homoserine | 31.8 | [4] | ||||

| Escherichia coli | This compound | 0.3 | [11] | |||

| ATP | 0.3 | [11] |

Table 2: Kinetic Parameters of Homoserine Acyltransferases

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Inhibitor | Ki (mM) | Reference(s) |

| Homoserine O-succinyltransferase (metA) | Escherichia coli | Succinyl-CoA | 0.13 - 0.28 | 24 | Methionine | 2.44 | [6][12] |

| This compound | 0.38 - 1.6 | 24 | [6] | ||||

| Homoserine O-acetyltransferase (metX) | Mycobacterium tuberculosis | Acetyl-CoA | 0.328 | 0.735 | - | - | [9] |

Signaling Pathways and Regulatory Mechanisms

The degradation of this compound is tightly regulated at both the enzymatic and transcriptional levels to maintain cellular homeostasis of essential amino acids.

Allosteric Regulation

-

Homoserine Kinase (thrB): In E. coli, homoserine kinase is competitively inhibited by L-threonine, the end product of the pathway.[11] This feedback inhibition serves to control the flux of this compound towards threonine biosynthesis.

-

Homoserine O-succinyltransferase (metA): This enzyme is subject to feedback inhibition by L-methionine.[12]

Transcriptional Regulation

In E. coli, the genes encoding the enzymes for this compound degradation are part of larger operons subject to complex transcriptional control.

-

thrABC operon: This operon, which includes the thrB gene for homoserine kinase, is regulated by an attenuation mechanism involving the leader peptide ThrL. The transcription of this operon is sensitive to the intracellular concentrations of threonine and isoleucine.[3]

-

metA gene: The expression of metA is under the control of the methionine regulon. The MetJ repressor, in conjunction with the corepressor S-adenosylmethionine, regulates the transcription of metA.[13] Additionally, the metA gene is subject to heat shock-dependent transcriptional activation.[13]

Caption: Major enzymatic pathways for this compound degradation and their regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Spectrophotometric Assay for Homoserine Kinase Activity

This protocol describes a coupled enzyme assay to continuously monitor the activity of homoserine kinase by measuring the production of ADP.

Principle: The ADP produced by the homoserine kinase reaction is used by pyruvate (B1213749) kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM HEPES-NaOH (pH 7.5), 100 mM KCl, 10 mM MgCl₂

-

Substrate Solution: 100 mM this compound in Assay Buffer

-

ATP Solution: 100 mM ATP in Assay Buffer

-

Coupling Enzyme Mixture: Pyruvate kinase (10 U/mL) and Lactate dehydrogenase (15 U/mL) in Assay Buffer

-

NADH Solution: 10 mM NADH in Assay Buffer

-

Phosphoenolpyruvate (PEP) Solution: 100 mM PEP in Assay Buffer

-

Purified Homoserine Kinase enzyme

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

800 µL Assay Buffer

-

50 µL Substrate Solution (final concentration 5 mM)

-

20 µL NADH Solution (final concentration 0.2 mM)

-

20 µL PEP Solution (final concentration 2 mM)

-

10 µL Coupling Enzyme Mixture

-

-

Mix gently by inversion and incubate at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

-

Initiate the reaction by adding 100 µL of ATP Solution (final concentration 10 mM) and an appropriate amount of purified homoserine kinase.

-

Immediately place the cuvette in a spectrophotometer pre-warmed to 37°C and record the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Caption: Experimental workflow for the spectrophotometric assay of homoserine kinase.

Assay for Homoserine O-succinyltransferase/O-acetyltransferase Activity

This protocol utilizes 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to quantify the Coenzyme A (CoA) released during the acyltransferase reaction.

Principle: The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂

-

Substrate Solution: 20 mM this compound in Assay Buffer

-

Acyl-CoA Solution: 2 mM Acetyl-CoA or Succinyl-CoA in Assay Buffer

-

DTNB Solution: 5 mM DTNB in Assay Buffer

-

Purified Homoserine O-succinyltransferase or O-acetyltransferase enzyme

Procedure:

-

Prepare a reaction mixture in a microplate well or cuvette containing:

-

150 µL Assay Buffer

-

20 µL Substrate Solution (final concentration 2 mM)

-

10 µL DTNB Solution (final concentration 0.5 mM)

-

-

Add an appropriate amount of purified enzyme and mix.

-

Pre-incubate the mixture at room temperature for 3 minutes.

-

Initiate the reaction by adding 20 µL of Acyl-CoA Solution (final concentration 0.2 mM).

-

Immediately begin monitoring the increase in absorbance at 412 nm for 5-10 minutes.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB at 412 nm (14,150 M⁻¹cm⁻¹).[14]

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of this compound and its derivatives in biological samples such as cell culture supernatants.

Principle: Liquid chromatography is used to separate the analytes of interest, which are then detected and quantified by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Sample Preparation (from cell culture supernatant):

-

Centrifuge the cell culture at 10,000 x g for 10 minutes to pellet the cells.

-

Carefully transfer the supernatant to a clean tube.

-

For protein precipitation, add two volumes of ice-cold acetonitrile (B52724) to the supernatant.

-

Vortex briefly and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and dilute 100-fold with water containing 0.1% formic acid.[15]

-

The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

LC System: A reverse-phase C18 column is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from low to high percentage of mobile phase B is used to elute the analytes.

-

MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and its metabolites are monitored for quantification. A common product ion for homoserine-containing molecules is m/z 102.[16]

Quantification:

Absolute quantification is achieved by generating a standard curve using known concentrations of analytical standards for this compound and its metabolites.

Conclusion

The enzymatic degradation of this compound is a central hub in amino acid metabolism, primarily feeding into the biosynthetic pathways of L-threonine and L-methionine. The key enzymes, homoserine kinase and homoserine acyltransferases, are tightly regulated to ensure a balanced production of these essential amino acids. Understanding the intricacies of these pathways, including their kinetics and regulation, is crucial for applications in metabolic engineering, drug discovery, and fundamental biochemical research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating and vital role of this compound metabolism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Homoserine - Wikipedia [en.wikipedia.org]

- 3. Homoserine kinase of Escherichia coli: kinetic mechanism and inhibition by L-aspartate semialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Homoserine kinase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Homoserine O-succinyltransferase - Wikipedia [en.wikipedia.org]

- 8. Catalytic mechanism of fungal homoserine transacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The formation of an enzyme-bound beta-carbanion in the enzymic conversion of this compound to alpha-ketobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. α-Ketobutyric acid - Wikipedia [en.wikipedia.org]

- 11. Homoserine kinase from Escherichia coli K-12: properties, inhibition by L-threonine, and regulation of biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rational Engineering of Homoserine O-Succinyltransferase from Escherichia coli for Reduced Feedback Inhibition by Methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Heat shock-dependent transcriptional activation of the metA gene of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolic engineering and pathway construction for O-acetyl-L-homoserine production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. benchchem.com [benchchem.com]

The Inner Workings of Quorum Sensing: A Technical Guide to N-Acyl-L-Homoserine Lactone Formation

For Immediate Release

A deep dive into the biochemical intricacies of N-acyl-L-homoserine lactone (AHL) synthesis, this technical guide serves as an essential resource for researchers, scientists, and drug development professionals. By elucidating the core mechanisms of this key bacterial communication process, this document aims to empower the scientific community in the development of novel anti-virulence strategies.

This whitepaper details the enzymatic machinery, reaction kinetics, and experimental methodologies central to the study of AHL formation, a cornerstone of quorum sensing in Gram-negative bacteria. Understanding this process is paramount for the development of quorum quenching therapeutics that disrupt bacterial communication and mitigate pathogenicity.

The Core Mechanism of AHL Synthesis

N-acyl-L-homoserine lactones (AHLs) are the signaling molecules that enable many Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner, a phenomenon known as quorum sensing.[1][2][3] The biosynthesis of these crucial molecules is catalyzed by a family of enzymes known as LuxI-type synthases.[3][4][5][6]

The synthesis of AHLs is a two-step enzymatic process that utilizes two key substrates from primary metabolism:

-

S-adenosyl-L-methionine (SAM): A ubiquitous coenzyme that serves as the donor of the homoserine lactone moiety.[7][8]

-

Acyl-Acyl Carrier Protein (Acyl-ACP): An intermediate in fatty acid biosynthesis that provides the specific acyl side chain, which varies in length and modification, conferring signal specificity.[4][7][8][9] Some LuxI homologs have also been shown to utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor.[10][11][12]

The reaction catalyzed by AHL synthases proceeds as follows:

-

N-acylation of SAM: The LuxI-type synthase facilitates the transfer of the acyl group from acyl-ACP to the primary amino group of SAM.[13][14][15] Kinetic studies of RhlI, a LuxI-type synthase from Pseudomonas aeruginosa, suggest a sequential ordered mechanism where SAM binds to the enzyme before the acyl-ACP.[16][17][18][19] This acylation step results in the formation of an acyl-SAM intermediate.[13][18]

-

Lactonization: The acyl-SAM intermediate then undergoes an intramolecular cyclization, or lactonization, to form the N-acyl-homoserine lactone ring.[7][13][20] This step releases 5'-methylthioadenosine (MTA) and the holo-ACP or CoA.[1][13][14]

The specificity of the AHL signal produced by a particular bacterium is largely determined by the intrinsic specificity of its AHL synthase for different acyl-ACP substrates.[9] This specificity is influenced by the amino acid composition of the acyl-chain binding pocket within the enzyme.[4][9] For instance, the presence of a threonine residue at a specific position (e.g., Thr140 in EsaI) is crucial for the preferential production of 3-oxo-substituted AHLs.[9]

Signaling Pathway and Regulation

The synthesis of AHLs is a critical first step in the canonical quorum-sensing signaling cascade. Once synthesized, AHLs can diffuse across the bacterial cell membrane.[1][2] As the bacterial population density increases, the extracellular concentration of AHLs rises. Upon reaching a threshold concentration, AHLs bind to and activate their cognate LuxR-type transcriptional regulators.[3][5][6] This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their expression.[7] This often includes the gene encoding the AHL synthase itself, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[7]

Quantitative Data on AHL Synthase Kinetics

The enzymatic efficiency of AHL synthases varies depending on the specific enzyme and its preferred substrates. Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) provide valuable insights into these differences.

| Enzyme | Organism | Acyl Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| RhlI | Pseudomonas aeruginosa | Butyryl-ACP | 2.5 ± 0.5 | 1.8 ± 0.1 | 12,000 | (Parsek et al., 1999) |

| RhlI | Pseudomonas aeruginosa | Hexanoyl-ACP | 10 ± 2 | 0.9 ± 0.1 | 1,500 | (Parsek et al., 1999) |

| BjaI | Bradyrhizobium japonicum | Isovaleryl-CoA | 23 ± 2 | 0.17 ± 0.01 | 123 | (Nagarajan et al., 2016) |

| AinS | Vibrio fischeri | Octanoyl-ACP | 7.7 ± 1.5 | 0.28 ± 0.02 | 600 | (Hanzelka et al., 2002) |

| AinS | Vibrio fischeri | Octanoyl-CoA | 330 ± 50 | 0.14 ± 0.01 | 7 | (Hanzelka et al., 2002) |

Note: The kinetic parameters presented are subject to variations based on experimental conditions.

Experimental Protocols for Studying AHL Synthase Activity

Several robust assays have been developed to investigate the activity of AHL synthases and to screen for potential inhibitors.

Colorimetric Assay using DCPIP